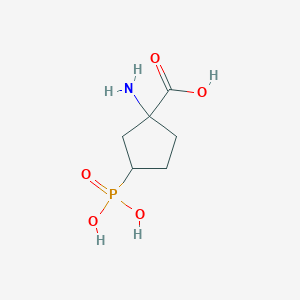

1-Amino-3-phosphonocyclopentane-1-carboxylic acid

Description

1-Amino-3-phosphonocyclopentane-1-carboxylic acid (CAS: 103439-17-4) is a cyclopentane-based compound featuring a phosphonate group at the 3-position and an amino-carboxylic acid moiety at the 1-position. This structure combines the conformational rigidity of the cyclopentane ring with the bioisosteric properties of the phosphonate group, making it a promising candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation. Its synthesis and characterization typically involve advanced techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural validation .

Properties

CAS No. |

103439-18-5 |

|---|---|

Molecular Formula |

C6H12NO5P |

Molecular Weight |

209.14 g/mol |

IUPAC Name |

1-amino-3-phosphonocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H12NO5P/c7-6(5(8)9)2-1-4(3-6)13(10,11)12/h4H,1-3,7H2,(H,8,9)(H2,10,11,12) |

InChI Key |

HBLKDQXEUJOJPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1P(=O)(O)O)(C(=O)O)N |

Origin of Product |

United States |

Biological Activity

1-Amino-3-phosphonocyclopentane-1-carboxylic acid (APC) is a compound of significant interest in biochemical research due to its structural similarity to amino acids and its potential role in various biological processes. This article explores the biological activity of APC, focusing on its physiological effects, mechanisms of action, and applications in medical and agricultural contexts.

APC is classified as a phosphonic acid derivative, which contributes to its unique biological activity. Its chemical structure can be represented as follows:

This structure allows APC to interact with biological systems in ways that are similar to natural amino acids.

APC exhibits several mechanisms of action that contribute to its biological activity:

- Metabolic Pathways : APC may influence metabolic pathways involving neurotransmitter synthesis, particularly in the context of glutamate metabolism. It has been shown to interact with metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and neuronal signaling .

- Plant Growth Regulation : In agricultural studies, APC has been identified as a modulator of plant growth and stress responses. It is involved in the biosynthesis of ethylene, a key plant hormone that regulates growth and stress tolerance .

Table 1: Summary of Biological Activities

Case Study 1: Neurotransmitter Modulation

A study demonstrated that APC's interaction with mGluRs could enhance synaptic plasticity, suggesting its potential therapeutic applications in neurological disorders such as schizophrenia and depression. The modulation of these receptors could lead to improved cognitive functions and mood stabilization.

Case Study 2: Agricultural Applications

Research into the effects of APC on plant growth revealed that it significantly enhances the production of ethylene in plants under stress conditions. This was particularly noted in maize plants treated with APC, which showed improved resistance against pathogenic attacks . The concentration of APC produced by specific plant growth-promoting rhizobacteria (PGPR) was found to vary based on environmental conditions, indicating its potential for agricultural optimization.

Scientific Research Applications

Agricultural Applications

Enhancement of Plant Growth and Stress Resistance

One of the primary applications of 1-amino-3-phosphonocyclopentane-1-carboxylic acid is its role in enhancing plant growth and resilience against environmental stressors. Research indicates that this compound acts as a precursor for ethylene, a vital plant hormone involved in regulating growth, fruit ripening, and response to biotic and abiotic stresses. For instance, studies have shown that applying this compound can improve maize's resistance to pathogens and enhance its overall growth under stress conditions .

Microbial Interactions

The compound is also produced by certain plant growth-promoting rhizobacteria (PGPR), which can influence ethylene levels in plants. This interaction not only modulates plant growth but also enhances stress tolerance by promoting root development and improving nutrient uptake . The concentration of this compound produced by these bacteria varies with environmental conditions, indicating the need for further research to optimize its application in agricultural practices.

Biochemical Research

Role in Neurotransmission

In the realm of neuroscience, this compound has been studied for its potential effects on metabotropic glutamate receptors (mGluRs). These receptors are crucial for synaptic transmission and neuronal communication. The modulation of these receptors by the compound may have implications for understanding various neurological disorders and developing therapeutic strategies .

Pharmacological Investigations

The compound's ability to interact with specific biochemical pathways makes it a candidate for pharmacological research. Investigations into its effects on synaptic plasticity and neuronal signaling pathways could provide insights into its potential therapeutic applications in treating conditions such as anxiety, depression, and other mood disorders .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical methods. Recent patents describe processes involving nitroacetic acid esters and halogenated hydrocarbons, highlighting the compound's accessibility for research purposes . Understanding these synthesis pathways is crucial for producing the compound at scale for both research and practical applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Kaur et al. (2023) | Agricultural Enhancement | Demonstrated increased stress tolerance in maize through application of this compound. |

| Research on mGluRs | Neuropharmacology | Explored the modulation of synaptic transmission by the compound, suggesting potential therapeutic roles. |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or creating prodrugs:

-

Reagents : Methanol, ethanol, or other alcohols with H₂SO₄ or p-toluenesulfonic acid as catalysts.

-

Conditions : Reflux at 60–80°C for 4–6 hours.

-

Product : Alkyl esters (e.g., methyl or ethyl esters).

Phosphorylation and Phosphonate Modifications

The phosphonic acid group participates in nucleophilic substitution reactions, enabling the formation of phosphonate esters or amides:

-

Reagents : Phosphorus oxychloride (POCl₃) or trialkyl phosphites.

-

Conditions : Anhydrous solvents (e.g., THF) at 0–25°C.

-

Product : Phosphonate esters (e.g., trimethyl or triethyl esters).

Amide Bond Formation

The amino group reacts with acylating agents to form amides, enhancing biological stability:

-

Reagents : Acetyl chloride, benzoyl chloride, or activated carboxylic acids (e.g., NHS esters).

-

Conditions : Room temperature in polar aprotic solvents (e.g., DMF).

-

Product : N-acylated derivatives.

Decarboxylation

Under high-temperature or strongly acidic conditions, the carboxylic acid group undergoes decarboxylation:

-

Reagents : Concentrated HCl or H₂SO₄.

-

Conditions : 100–120°C for 2–4 hours.

-

Product : 1-Amino-3-phosphonocyclopentane.

Acid-Base Reactions

The compound acts as a zwitterion in aqueous solutions, with protonation/deprotonation occurring at:

Biochemical Interactions

While not strictly chemical reactions, its phosphonic acid moiety mimics phosphate groups in biological systems:

-

Enzyme inhibition : Competes with glutamate at metabotropic receptors (mGluR4a), reducing cyclic AMP production .

-

Receptor binding : Displaces [³H]-L-AP4 in radioligand assays (IC₅₀ = 74 µM) .

Mechanistic Insights

-

Esterification : Proceeds via nucleophilic acyl substitution, with the alcohol attacking the protonated carboxylic acid.

-

Phosphorylation : Involves SN² mechanisms at the phosphorus center, facilitated by polar solvents.

-

Enzyme inhibition : The phosphonic acid group mimics glutamate’s γ-carboxylate, blocking receptor activation .

This compound’s versatility in synthetic and biochemical contexts underscores its utility in medicinal chemistry and enzymology research.

Comparison with Similar Compounds

Phosphonate vs. Carboxylic Acid Derivatives

- 1-Amino-3-phosphonocyclopentane-1-carboxylic acid: Contains a phosphonate (-PO(OH)₂) group, which mimics phosphate groups in biological systems, enhancing binding affinity to metal ions or enzymes.

- (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS: 71830-08-5): Lacks the phosphonate group, featuring only an amino-carboxylic acid structure.

- cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (CAS: 212755-84-5): Substitutes the phosphonate with a hydrochloride salt, altering solubility and ionic properties .

Ring Size and Substituent Effects

- 1-Aminocyclobutane[11C]carboxylic acid (CAS: Not provided): A cyclobutane analog with a smaller ring, leading to increased ring strain but preferential tumor uptake in preclinical studies .

- 1-Cyanocyclopentanecarboxylic acid (CAS: 540490-54-8): Incorporates a nitrile group (-CN), enhancing electrophilicity for nucleophilic substitution reactions but lacking the amino-phosphonate synergy .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Purity |

|---|---|---|---|---|---|

| This compound | 103439-17-4 | C₆H₁₀NO₅P | 207.12 | Not reported | Racemic (±) |

| (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 | C₆H₁₁NO₂ | 129.15 | 172.1 (dec.) | 98% ee |

| cis-2-Amino-1-cyclopentanecarboxylic acid HCl | 212755-84-5 | C₆H₁₁NO₂·HCl | 165.61 | 199–202 | Not specified |

| 1-Cyanocyclopentanecarboxylic acid | 540490-54-8 | C₇H₉NO₂ | 139.15 | Not reported | Not applicable |

Key Observations :

- The phosphonate group increases molecular weight significantly compared to carboxylic acid analogs.

- Racemic mixtures (e.g., the target compound) may exhibit different biological activities compared to enantiopure derivatives (e.g., 98% ee in CAS 71830-08-5) .

Q & A

Q. How can pharmacokinetic modeling address the compound’s bioavailability challenges due to high polarity?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) models to predict absorption, accounting for logP (-1.5 to 0.5) and pKa (2.1 for phosphonate). Prodrug strategies (e.g., esterification of phosphonate) enhance membrane permeability. Validate with Caco-2 cell assays and in vivo microdialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.